Copper(II) Binding: Histatin 8 vs. Histatin 5
Human Histatin 8 (Hst8) exhibits a distinct copper(II) binding profile compared to the more potent antifungal peptide Human Histatin 5 (Hst5). Using Isothermal Titration Microcalorimetry (ITC), Hst5 was shown to have two copper binding sites with dissociation constants (KD) of 0.2 µM and 14.8 µM, whereas Hst8 possesses only one set of binding sites with a lower affinity, characterized by a KD of 12.3 µM [1]. This indicates a fundamentally different metal-peptide interaction.
| Evidence Dimension | Copper(II) binding affinity (Dissociation Constant, KD) |
|---|---|
| Target Compound Data | KDITC = 12.3 µM (single binding site) |
| Comparator Or Baseline | Human Histatin 5 (Hst5): KD1 = 0.2 µM, KD2 = 14.8 µM (two binding sites) |
| Quantified Difference | Hst8 lacks the high-affinity binding site (0.2 µM) present in Hst5; its single site is comparable to Hst5's low-affinity site. |
| Conditions | Isothermal Titration Microcalorimetry (ITC) with Cu(II) ions. |
Why This Matters
Metal ion coordination is directly linked to histatin antifungal mechanism; this quantifiable difference confirms Hst8 is not a functional analog of Hst5 and is the specific molecule required for investigating metal-modulated activity.
- [1] Sokołowska J, Słowik J, Zamłyńska K, Kutkowska J, Lenartowicz P, Witkowska D. Histatin 8 Interactions with Copper, Zinc, and Nickel Ions, and Its Antimicrobial Profile in Relation to Histatin 5. Molecules. 2025;31(1). PMID: 41515407. View Source
